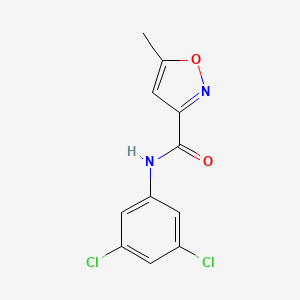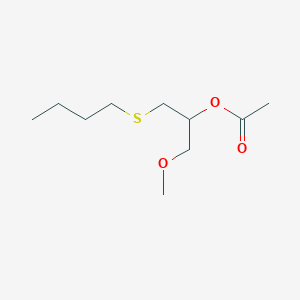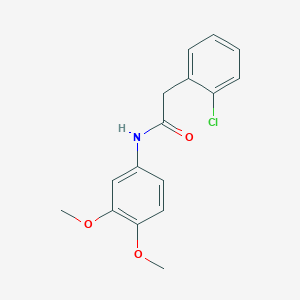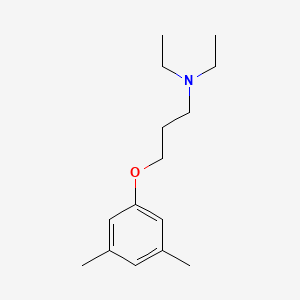
N-(3,5-dichlorophenyl)-5-methyl-3-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dichlorophenyl)-5-methyl-3-isoxazolecarboxamide, also known as A-841720, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of isoxazole carboxamides, which have been shown to possess a wide range of biological activities.
Aplicaciones Científicas De Investigación
Medicine: Antimycobacterial Efficacy
N-(3,5-dichlorophenyl)-5-methyl-3-isoxazolecarboxamide: has been studied for its potential as an antimycobacterial agent. Research indicates that derivatives of this compound can disrupt mycobacterial energetics, making it a candidate for adjuvant therapies in tuberculosis treatment . These compounds may work as efflux inhibitors, slowing down the emergence of drug resistance and potentially shortening treatment duration.
Agriculture: Fungicide Development
In agriculture, similar compounds have been developed as fungicides. For instance, N-(3,5-dichlorophenyl)succinimide , a related compound, was initially developed as an agricultural fungicide . Although its use has been limited due to potential toxicity, the structure-activity relationship of such compounds continues to be of interest for developing safer and more effective fungicides.
Environmental Impact: Biodegradability and Toxicity
The environmental impact of these compounds is significant, particularly concerning their biodegradability and potential toxicity. Studies have shown that related compounds like N-(3,5-dichlorophenyl)succinimide are metabolized into various products, suggesting they are biodegradable and unlikely to leave persistent residues in animals . However, their metabolism has also been linked to nephrotoxicity, which is a concern for environmental health.
Biotechnology: Metabolic Pathway Analysis
In biotechnology research, the metabolism of N-(3,5-dichlorophenyl)-related compounds has been extensively studied. These studies provide insights into the metabolic pathways and the role of enzymes like arylamidase-type hydrolase in the degradation process . Understanding these pathways is crucial for developing biotechnological applications, such as bioremediation strategies.
Material Science: Structural Analysis
Material science research has utilized compounds like N-(3,5-dichlorophenyl)-5-methyl-3-isoxazolecarboxamide for structural analysis. For example, the crystal structure of related compounds has been determined using single-crystal X-ray diffraction methods, which can inform the design of new materials with desired properties .
Industrial Applications: Chemical Synthesis
In industrial applications, the chemical structure of N-(3,5-dichlorophenyl)-5-methyl-3-isoxazolecarboxamide and its derivatives are of interest for chemical synthesis processes. They can be used as intermediates in the synthesis of more complex organic compounds, which are essential in various chemical industries .
Mecanismo De Acción
Target of Action
Similar compounds have been reported to affect mycobacterial energetics , suggesting that this compound might also interact with enzymes or proteins involved in energy metabolism in bacteria.
Biochemical Pathways
Based on the reported effects on mycobacterial energetics , it can be inferred that the compound might interfere with the energy metabolism pathways in bacteria.
Result of Action
Similar compounds have been reported to cause unusual swelling of hyphae and shortening of their internodes at sublethal concentrations, and bursting cells at lethal concentrations . This suggests that N-(3,5-dichlorophenyl)-5-methyl-3-isoxazolecarboxamide might have similar effects.
Action Environment
It is known that environmental conditions can significantly impact the effectiveness of similar compounds .
Propiedades
IUPAC Name |
N-(3,5-dichlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2/c1-6-2-10(15-17-6)11(16)14-9-4-7(12)3-8(13)5-9/h2-5H,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINZYHTTXJHGNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,5-dimethoxyphenyl)-5-{[(2,5-dimethoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5215538.png)
![2-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B5215549.png)
![1-(3-methoxybenzyl)-4-{[2-(methylamino)-3-pyridinyl]carbonyl}-2-piperazinone trifluoroacetate](/img/structure/B5215556.png)
![3-(4-{4-[4-(dimethylamino)phenyl]-1,3-butadien-1-yl}-1-pyridiniumyl)-1-propanesulfonate](/img/structure/B5215557.png)
![N-(3-acetylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5215561.png)
![N-[2-(acetylamino)phenyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B5215574.png)




![1-(3-chlorophenyl)-4-[2-(methylthio)benzoyl]piperazine](/img/structure/B5215610.png)


![3,3-dimethyl-11-(1-methyl-1H-pyrrol-2-yl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5215623.png)